N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
Description
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is a synthetic small molecule characterized by an indolin core modified at the 1-position with a cyclopropanecarbonyl group and at the 6-position with a 2-methoxy-5-methylbenzenesulfonamide substituent. The cyclopropane ring introduces conformational rigidity, which may enhance binding affinity to target proteins by reducing entropy loss upon interaction . Structural determination of such compounds often employs crystallographic tools like SHELX software .
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-13-3-8-18(26-2)19(11-13)27(24,25)21-16-7-6-14-9-10-22(17(14)12-16)20(23)15-4-5-15/h3,6-8,11-12,15,21H,4-5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEIECSNJGHMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the indoline core. The cyclopropanecarbonyl group is introduced through a cyclopropanation reaction, while the methoxy and methylbenzenesulfonamide groups are added via substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it could act as an inhibitor of human neuronal nitric oxide synthase (nNOS), which plays a role in pain and inflammation .
Comparison with Similar Compounds
Cyclopropanecarbonyl vs. Cyclopentanecarbonyl Derivatives
A closely related analog, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide (), replaces the cyclopropane ring with a cyclopentane group. Key differences include:
- Steric Effects : The larger cyclopentane may introduce steric hindrance, limiting access to hydrophobic binding pockets.
- Metabolic Stability : Cyclopropane’s strain might increase susceptibility to enzymatic degradation compared to cyclopentane.
| Compound | Acyl Group | Rigidity | Steric Profile | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | Cyclopropanecarbonyl | High | Compact | Moderate |
| Cyclopentane Analog () | Cyclopentanecarbonyl | Moderate | Bulky | Higher |
Sulfonamide vs. Carboxamide Functional Groups
describes N-(benzoylphenyl)-5-substituted indole carboxamides , which share an indole core but feature carboxamide linkages instead of sulfonamides. Key distinctions:
- Acidity: Sulfonamides (pKa ~10) are more acidic than carboxamides (pKa ~15), enhancing hydrogen-bond donor capacity and solubility in physiological environments.
- Bioavailability : Sulfonamides may exhibit better membrane permeability due to their ionization profile.
- Target Selectivity : The sulfonamide’s electronegative sulfur atom could engage in unique dipole interactions with protein targets.
| Compound Type | Functional Group | Acidity (pKa) | Hydrogen-Bond Capacity |
|---|---|---|---|
| Target Compound | Sulfonamide | ~10 | High |
| Indole Carboxamides () | Carboxamide | ~15 | Moderate |
Core Structure Variations: Indolin vs. Piperidin
highlights 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-methoxy-3-(pyridin-3-yl)phenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one , which replaces the indolin core with a piperidin ring. Differences include:
- Aromaticity : The indolin core’s aromatic system may facilitate π-π stacking with aromatic residues in target proteins, unlike the saturated piperidin.
- Spatial Orientation : Piperidin’s chair conformation could alter the spatial presentation of the cyclopropanecarbonyl group.
| Compound | Core Structure | Aromaticity | Conformational Flexibility |
|---|---|---|---|
| Target Compound | Indolin | Yes | Moderate |
| Piperidin-Based () | Piperidin | No | High |
Biological Activity
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This sulfonamide derivative features a unique indoline structure, which is known for its diverse pharmacological properties. The compound's design aims to enhance its interaction with biological targets, potentially leading to therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 372.4 g/mol
- IUPAC Name : N-(1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl)-2-methoxy-5-methylbenzenesulfonamide
The compound incorporates a cyclopropanecarbonyl group, an indoline moiety, and a sulfonamide functional group, which collectively contribute to its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | N-(1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl)-2-methoxy-5-methylbenzenesulfonamide |
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of receptor activity. The sulfonamide group is known for its ability to interfere with various biochemical pathways, including those involved in inflammatory processes and cancer cell proliferation.
Pharmacological Studies
Research indicates that compounds within the sulfonamide class often demonstrate significant anti-inflammatory and anticancer properties. For instance, studies have shown that similar sulfonamides can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain response .
Case Studies
- Anti-inflammatory Activity : In vitro studies have demonstrated that compounds with similar structural features can inhibit COX-2 activity, suggesting potential applications in treating inflammatory diseases .
- Anticancer Potential : Preliminary research has indicated that sulfonamide derivatives may exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the indoline structure or the sulfonamide group can significantly alter its potency and selectivity against target enzymes or receptors.
| Modification | Effect on Activity |
|---|---|
| Altering the methoxy group | Enhances solubility and bioavailability |
| Modifying cyclopropanecarbonyl | Affects binding affinity to target proteins |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
